N-Acetyl-L-norvaline
Overview
Description
N-Acetyl-L-norvaline is a derivative of the amino acid norvaline12. Norvaline is a non-proteinogenic unbranched-chain amino acid2. It is a structural analog of valeric acid and also an isomer of the more common amino acid valine2.
Synthesis Analysis
A new synthesis of L-norvaline has been described in a study3. The process involves using valeric acid as the raw material, achieving α-brominevaleryl chloride by acyl chlorination and α-position bromination in one-pot with a yield of 84.7%3. The yields of the following ammoniation of α-brominevaleryl chloride and resolution of dl-norvaline were 88.7% and 26.7%, respectively3.
Molecular Structure Analysis
The molecular formula of N-Acetyl-5-oxonorvaline is C7H11NO44. Its average mass is 173.167 Da and its monoisotopic mass is 173.068802 Da4.
Chemical Reactions Analysis
The synthesis of L-norvaline involves acyl chlorination, bromination, ammoniation, resolution, and hydrolysis3. The preparation of optical active valine, α-aminobutyric acid, and alanine was also studied and the results were satisfactory3.
Physical And Chemical Properties Analysis
N-Acetyl-L-norvaline is a white powder6. It has a melting point of 96-106 C6. It should be stored at 0-8 C6.
Scientific Research Applications
Application in Alzheimer’s Disease Research
- Summary of the Application : N-Acetyl-L-norvaline has been studied as a potential therapeutic agent against Alzheimer’s disease . Alzheimer’s disease is a slowly progressive neurodegenerative disorder characterized by cognitive impairment and a distinct pathology with neuritic plaques and neurofibrillary tangles . Growing evidence highlights the role of arginase activity in the manifestation of Alzheimer’s disease .
- Methods of Application or Experimental Procedures : In the study, an arginase inhibitor L-norvaline was administered to a mouse model of Alzheimer’s disease . The neuroprotective effect of L-norvaline was evaluated using immunohistochemistry, proteomics, and quantitative polymerase chain reaction assays . The biological pathways activated by the treatment were also identified .
- Results or Outcomes : The study found that L-norvaline treatment reversed the cognitive decline in Alzheimer’s disease mice . The treatment was neuroprotective as indicated by reduced beta-amyloidosis, alleviated microgliosis, and TNFα transcription levels . Elevated levels of neuroplasticity-related protein PSD-95 were detected in the hippocampi of mice treated with L-norvaline . Several biological pathways, which are involved in cell survival and neuroplasticity, were activated by the treatment .
Application in Cardiovascular Health
- Summary of the Application : N-Acetyl-L-norvaline is known to improve cardiovascular health by enhancing blood flow and muscle pumps during workouts . It also supports nutrient delivery to muscles for better performance and recovery .
- Methods of Application or Experimental Procedures : N-Acetyl-L-norvaline is often taken as a nutritional supplement before workouts . It acts as a vasodilator by promoting the production of nitric oxide (NO) to relax blood vessel walls and reduce vascular resistance .
- Results or Outcomes : The use of N-Acetyl-L-norvaline can lead to improved blood circulation and lower blood pressure . This can enhance physical performance and promote better cardiovascular health .
Application in Liver Disease Treatment
- Summary of the Application : N-Acetyl-L-norvaline has significant application value in the treatment of liver diseases . It acts as an antioxidant and liver cell protector .
- Methods of Application or Experimental Procedures : In the treatment of liver diseases, N-Acetyl-L-norvaline can be administered as a medication . It can scavenge free radicals and reduce oxidative stress . It also can protect liver cells from damage .
- Results or Outcomes : N-Acetyl-L-norvaline can promote the regeneration and repair of liver cells and help restore liver function .
Application as Pharmaceutical Intermediates
- Summary of the Application : N-Acetyl-L-norvaline is known for its significant application value as a pharmaceutical intermediate . It can be the precursor of L-epinephrine, L-DOPA, and Levodopa ethyl ester .
- Methods of Application or Experimental Procedures : In the pharmaceutical industry, N-Acetyl-L-norvaline is used in the synthesis of various drugs . It is converted into other important biomolecules, such as energy substances, neurotransmitters, etc., and participates in energy metabolism and signal transduction processes .
- Results or Outcomes : The use of N-Acetyl-L-norvaline as a pharmaceutical intermediate contributes to the production of various drugs, thereby playing a crucial role in the treatment of various diseases .
Application in Nutritional Supplements
- Summary of the Application : N-Acetyl-L-norvaline is widely used as a nutritional supplement to improve health and enhance physical performance . It is often included in pre-workout supplements .
- Methods of Application or Experimental Procedures : N-Acetyl-L-norvaline is often taken as a nutritional supplement before workouts . It acts as a vasodilator by promoting the production of nitric oxide (NO) to relax blood vessel walls and reduce vascular resistance .
- Results or Outcomes : The use of N-Acetyl-L-norvaline can lead to improved blood circulation and lower blood pressure . This can enhance physical performance and promote better cardiovascular health .
Future Directions
The potential therapeutic effects of norvaline, such as its neuroprotective effects in Alzheimer’s disease, suggest that N-Acetyl-L-norvaline could also have potential applications in the treatment of neurodegenerative disorders5. Further research is needed to explore these possibilities.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(2S)-2-acetamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFPUSAWVWWDG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420760 | |
Record name | N-ACETYL-L-NORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-L-norvaline | |
CAS RN |
15891-50-6 | |
Record name | N-Acetyl-L-norvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15891-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ACETYL-L-NORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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